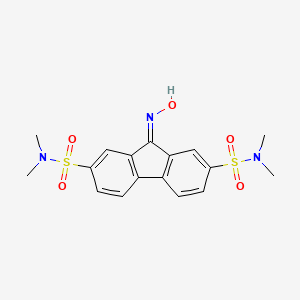

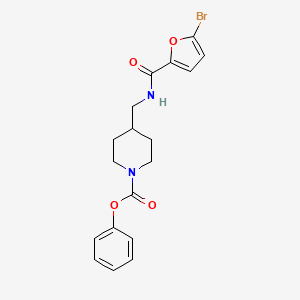

![molecular formula C14H22N2O3S B2548180 N-tert-butyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide CAS No. 428828-86-8](/img/structure/B2548180.png)

N-tert-butyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-tert-butyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is a chemical compound that is likely to be related to the field of organic synthesis and medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, the related chemical structures and reactions discussed can provide insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which could be a potential method for synthesizing the N-tert-butyl moiety of the target compound . Additionally, tert-butyl nitrite has been used to promote oxidative intermolecular sulfonamination of alkynes, which could be a relevant reaction for introducing the sulfonylamino group into the molecule .

Molecular Structure Analysis

The molecular structure of N-tert-butyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide would likely feature a tert-butyl group attached to a nitrogen atom, which is part of an amide linkage. The sulfonylamino group would be connected to the acetamide moiety, and the presence of a methyl group on the phenyl ring would contribute to the molecule's overall steric and electronic properties. The molecular structure analysis of related compounds, such as the BTFP sulfones used in the Julia–Kocienski olefination, suggests that the target compound may also exhibit stereoselectivity in its reactions .

Chemical Reactions Analysis

The tert-butyl group in related compounds has been shown to activate imines for nucleophilic addition and can be cleaved after the addition, which may be applicable to the target compound's tert-butyl group . The sulfonylamino group could potentially be introduced via sulfonamination reactions, as demonstrated by the synthesis of substituted sulfonyl pyrroles . The Julia–Kocienski olefination reaction, which employs sulfones, could be a relevant reaction for creating unsaturated bonds in the target compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-tert-butyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide are not directly reported, we can infer from related compounds that it may exhibit high enantioselectivity in its synthesis . The presence of the tert-butyl group could influence the compound's solubility and volatility, and the sulfonylamino group could affect its acidity and reactivity in nucleophilic substitution reactions . The molecular structure, particularly the steric hindrance and electronic effects of the substituents, would play a significant role in determining the compound's reactivity and physical properties .

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis

In the study of highly stereoselective Julia–Kocienski synthesis, tert-butyl α-(BTFPsulfonyl)acetate and Weinreb α-(BTFPsulfonyl)acetamide were used to afford α,β-unsaturated esters and Weinreb amides with high E stereoselectivities. This suggests potential applications in the synthesis of stereoselective compounds, which are crucial in drug development and materials science (D. A. Alonso et al., 2008).

Methylene Transfer

The research on nickel-catalyzed cyclopropanation of alkenes demonstrates the use of tert-butylsulfonylmethyllithium, prepared from methyllithium and tert-butyl methyl sulfone, as a methylene-transfer reagent. This highlights the role of tert-butyl-based sulfonyl compounds in facilitating novel bond formations (Y. Gai et al., 1991).

Ring Cleavage and Synthesis

A method for the ring cleavage of N-acyl- and N-(arylsulfonyl) histamines to synthesize 4-acylamino- or 4-arylsulfonylamino-1,2-bis(tert-butoxycarbonylamino) butanes demonstrates the versatility of tert-butyl based sulfonylamino compounds in synthetic chemistry, offering pathways to novel amines and acids (A. Warshawsky et al., 1989).

Chemoselective Acetylation

N-(2-Hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, was synthesized using chemoselective monoacetylation of 2-aminophenol, employing tert-butyl based compounds as catalysts. This illustrates the application in drug precursor synthesis and the potential for efficient, selective chemical transformations (Deepali B Magadum & G. Yadav, 2018).

Environmental Applications

The removal of acetaminophen in the Fe2+/persulfate system utilized tert-butyl alcohol as a scavenger to study the kinetics and mechanisms of pollutant degradation. This research points to environmental applications, particularly in water treatment and pollutant degradation processes (Songlin Wang et al., 2019).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-tert-butyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-11-6-8-12(9-7-11)20(18,19)16(5)10-13(17)15-14(2,3)4/h6-9H,10H2,1-5H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQZCHKLVQYLGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

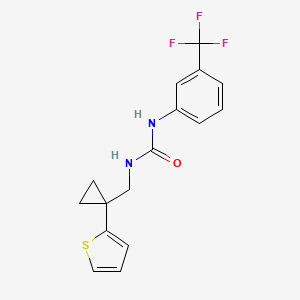

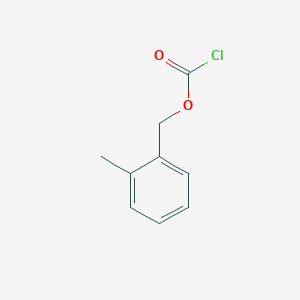

![N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide](/img/structure/B2548098.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide](/img/structure/B2548103.png)

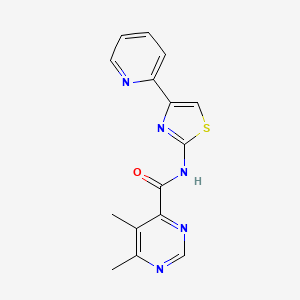

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2548111.png)

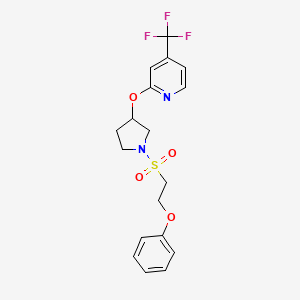

![2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2548112.png)

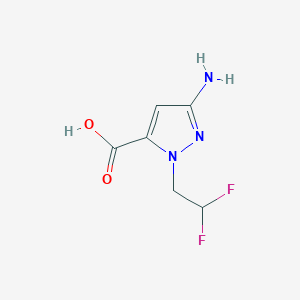

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluorophenethyl)acetamide](/img/structure/B2548113.png)

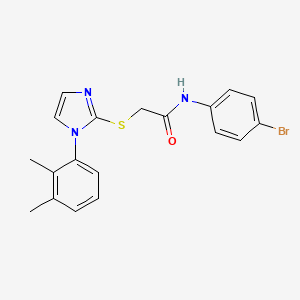

![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548117.png)